6-(m-Tolyl)pyrimidin-4-ol
Description
6-(m-Tolyl)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4 and a meta-methyl-substituted phenyl group (m-tolyl) at position 6 of the pyrimidine ring. Pyrimidin-4-ol scaffolds are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or receptor agonists, due to their ability to engage in hydrogen bonding and π-π stacking interactions .
Properties
CAS No. |
1239743-05-5 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(3-methylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) |
InChI Key |
CVXFKTPIZHMRGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=O)NC=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitutions : The m-tolyl group in this compound (meta-methylphenyl) likely increases lipophilicity compared to the 4-methoxyphenyl group in its analog, which may improve membrane permeability .
- Functional Groups: The presence of -NH₂ (in 6-amino-2-methoxypyrimidin-4-ol) or -SMe (in 6-methyl-2-(methylthio)pyrimidin-4-ol) alters hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties
- Molecular Weight : Pyrimidin-4-ol derivatives typically range from 140–250 g/mol, with bulkier substituents (e.g., m-tolyl) increasing molecular weight .
- Purity : Commercial analogs like 6-(4-methoxyphenyl)pyrimidin-4-ol are available at 95% purity, suggesting rigorous synthesis protocols .
- Solubility: Hydroxyl and amino groups enhance aqueous solubility, whereas aromatic and alkyl groups reduce it. For example, 6-amino-2-methoxypyrimidin-4-ol is more water-soluble than this compound .
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